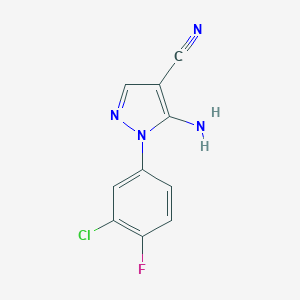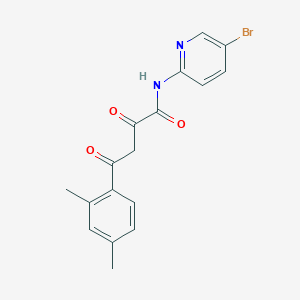
Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of benzene and pyridine, and its synthesis method involves several steps. The purpose of
Mecanismo De Acción
The mechanism of action of Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and proteins in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit antimicrobial activity. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- in lab experiments is its potential to exhibit multiple effects. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, which may make it useful in various areas of research. One limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for research on Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo-. One direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as an anti-tumor agent. Further studies are also needed to determine the safety and potential side effects of this compound. Additionally, more research is needed to optimize the synthesis method of this compound and increase the yield of the final product.
Conclusion:
Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method involves several steps, and it has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Further studies are needed to determine its potential use in the treatment of neurological disorders and as an anti-tumor agent. Additionally, more research is needed to optimize its synthesis method and determine its safety and potential side effects.
Métodos De Síntesis
The synthesis method of Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- involves several steps. The first step involves the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride to form 5-bromo-2-pyridineyl chloride. The second step involves the reaction of 5-bromo-2-pyridineyl chloride with 2,4-dimethylbenzoyl chloride to form Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo-. This synthesis method has been optimized to increase the yield of the final product.
Aplicaciones Científicas De Investigación
Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- has potential applications in various areas of scientific research. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
180537-72-8 |
|---|---|
Nombre del producto |
Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- |
Fórmula molecular |
C17H15BrN2O3 |
Peso molecular |
375.2 g/mol |
Nombre IUPAC |
N-(5-bromopyridin-2-yl)-4-(2,4-dimethylphenyl)-2,4-dioxobutanamide |
InChI |
InChI=1S/C17H15BrN2O3/c1-10-3-5-13(11(2)7-10)14(21)8-15(22)17(23)20-16-6-4-12(18)9-19-16/h3-7,9H,8H2,1-2H3,(H,19,20,23) |
Clave InChI |
QWMKLSSCBLCXCD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=C(C=C2)Br)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=C(C=C2)Br)C |
Otros números CAS |
180537-72-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



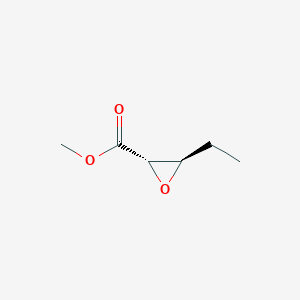
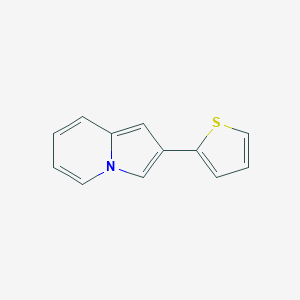
![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
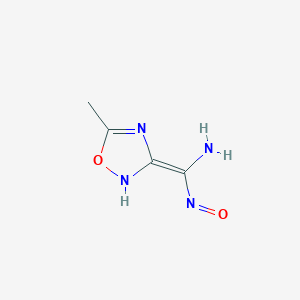
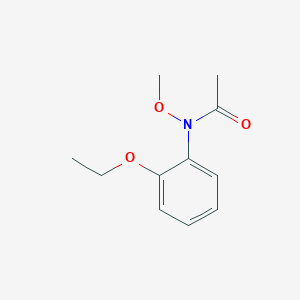
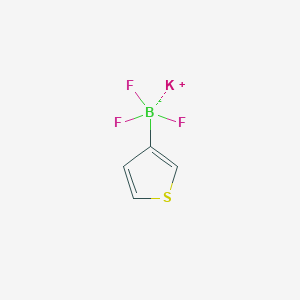

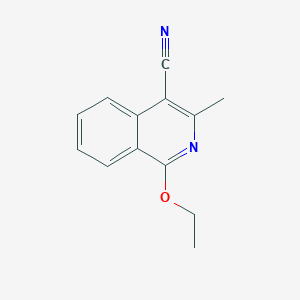
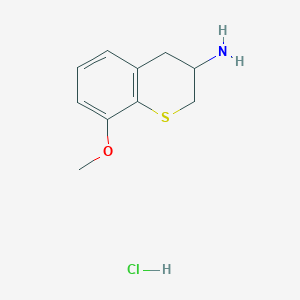
![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)
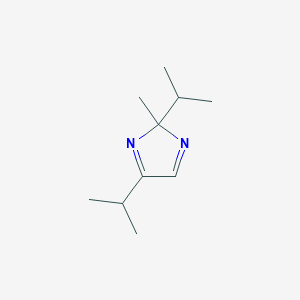
![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)
